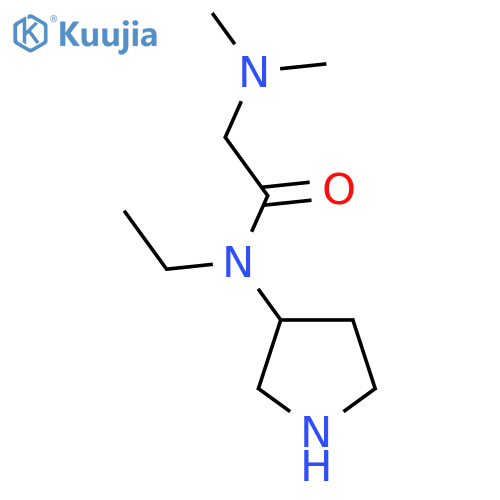Cas no 1509380-09-9 (2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide)

1509380-09-9 structure
商品名:2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide
CAS番号:1509380-09-9
MF:C10H21N3O
メガワット:199.29324221611
CID:5252531
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide
-
- インチ: 1S/C10H21N3O/c1-4-13(9-5-6-11-7-9)10(14)8-12(2)3/h9,11H,4-8H2,1-3H3
- InChIKey: ODSNQPVZDIXZER-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C)C)N(CC)C1CNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 194
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 35.6
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-377590-0.25g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-377590-1.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-377590-0.1g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-377590-2.5g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-377590-5.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-377590-0.05g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-377590-0.5g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-377590-10.0g |
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide |
1509380-09-9 | 10.0g |
$3131.0 | 2023-03-02 |
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
1509380-09-9 (2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
